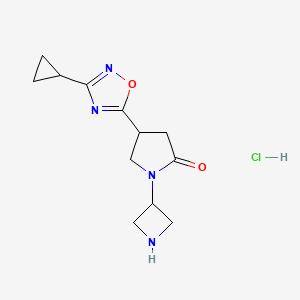

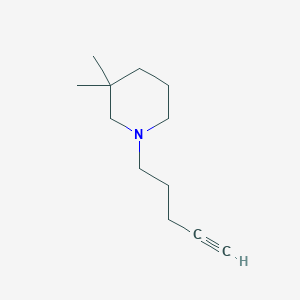

![molecular formula C18H15N5O2 B2660476 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 1359204-79-7](/img/structure/B2660476.png)

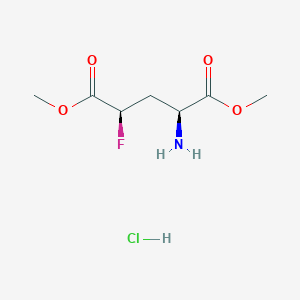

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis

The structure of quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Scientific Research Applications

Anti-Tumor Activity

The compound has been investigated for its potential as an anti-tumor agent. Specifically, it was evaluated against three cancer cell lines A549, MCF-7, and HeLa. Among the derivatives, : The compound has been investigated for its potential as an anti-tumor agent. Specifically, it was evaluated against three cancer cell lines: A549, MCF-7, and HeLa. Among the derivatives, compound 22i demonstrated excellent anti-tumor activity with IC50 values of 0.83 μM (A549), 0.15 μM (MCF-7), and 2.85 μM (HeLa). Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level, with an IC50 of 48 nM .

Anti-Inflammatory Effects

The compound’s structure suggests potential anti-inflammatory properties. Researchers have designed and synthesized related derivatives, aiming to develop novel anti-inflammatory agents. These compounds were evaluated using RAW264.7 cells, and their effects were assessed .

DNA Intercalation Activity

In the context of anticancer research, a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives (including our compound) were designed and synthesized. These compounds were evaluated against HepG2, HCT-116, and MCF-7 cells. Molecular docking studies revealed their binding modes with the DNA active site, suggesting potential DNA intercalation activity .

Anticonvulsant Properties

Twenty derivatives of 5-substituted [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one were synthesized and evaluated for anticonvulsant activities. Notably, compound 5d exhibited potent anticonvulsant effects, protecting against seizures induced by pentylenetetrazole and bicuculline .

Future Directions

properties

IUPAC Name |

N-(3-methylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c1-12-5-4-6-13(9-12)20-16(24)10-22-14-7-2-3-8-15(14)23-11-19-21-17(23)18(22)25/h2-9,11H,10H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNAMLPXINWAJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

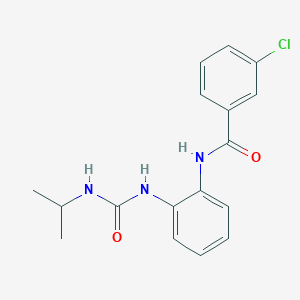

![dimethyl 2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2660393.png)

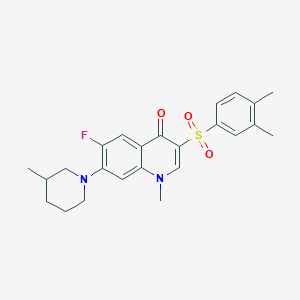

![[2-Oxo-2-[2-(phenylcarbamoyl)anilino]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2660396.png)

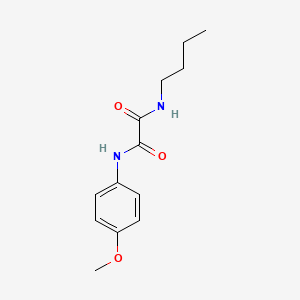

![(S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide](/img/structure/B2660403.png)

![3,4,5-trimethoxy-N-[3-[(3,4,5-trimethoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2660414.png)

![6-(4-fluorophenyl)-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2660415.png)